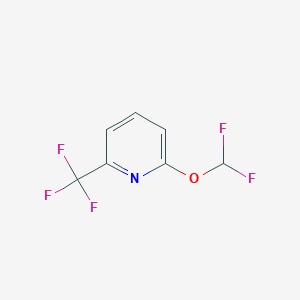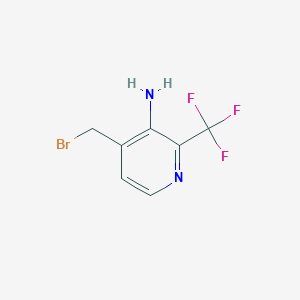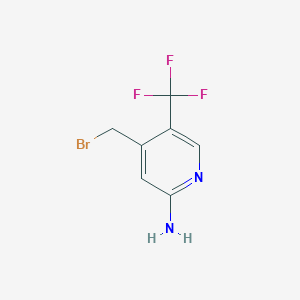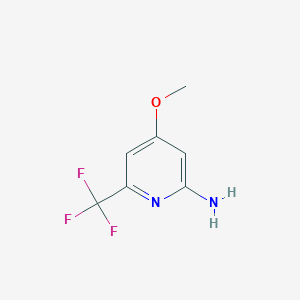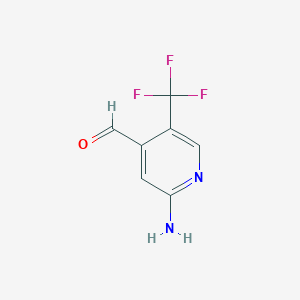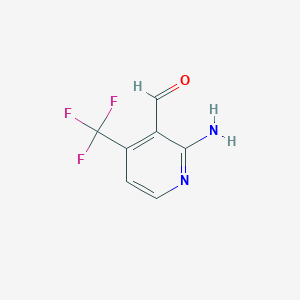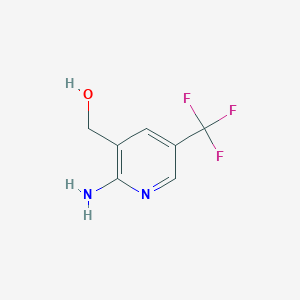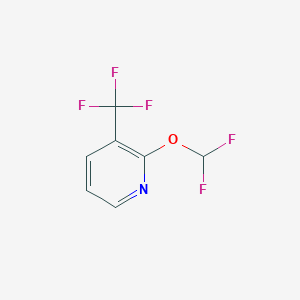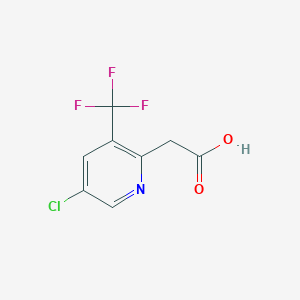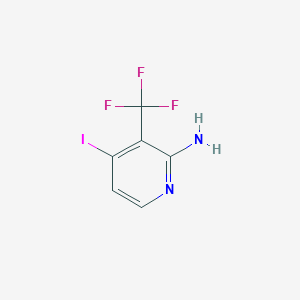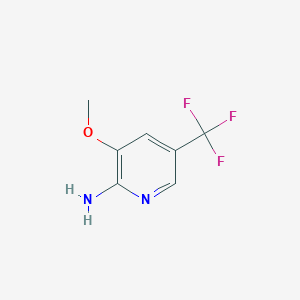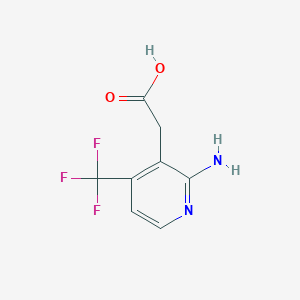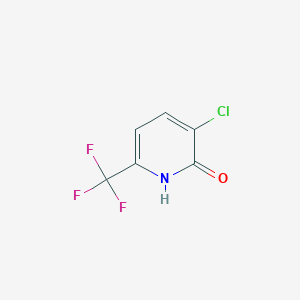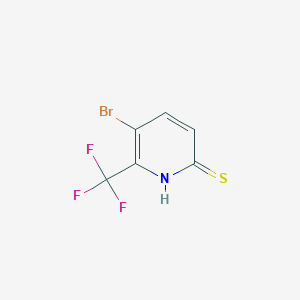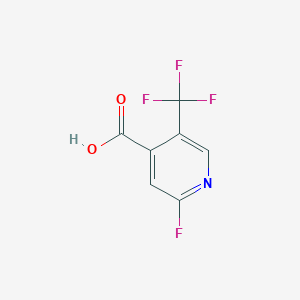
2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
“2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is a chemical compound with the molecular formula C7H3F4NO2 . It is a derivative of isonicotinic acid, which is a type of pyridinecarboxylic acid . The compound has a molecular weight of 209.1 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is 1S/C7H3F4NO2/c8-5-1-3 (6 (13)14)4 (2-12-5)7 (9,10)11/h1-2H, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Fluoro-5-(trifluoromethyl)isonicotinic acid” is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Applications De Recherche Scientifique
Anticancer Activity
- Arene-ruthenium(II) complexes containing 5-fluorouracil-1-methyl isonicotinate, a derivative of isonicotinic acid, were synthesized and shown to exhibit enhanced cytotoxicity against human cancer cells, suggesting potential for cancer treatment (Liu et al., 2012).
Gas Adsorption
- Metal-organic frameworks (MOFs) designed from isonicotinic acid and its fluorinated analogue have been studied for their gas adsorption properties. The introduction of fluorine atoms into the framework significantly impacts the gas uptake properties of these MOFs (Pachfule et al., 2012).
Amino Acid Decarboxylase Tracer
- Radiofluorinated O-tyrosines, including derivatives of fluorinated isonicotinic acid, were synthesized and evaluated as potential tracers for aromatic amino acid decarboxylase in PET imaging (DeJesus et al., 1999).
Antimicrobial Activities
- Compounds synthesized from isonicotinic acid hydrazide showed significant antimicrobial activities, highlighting the potential application of fluorinated isonicotinic acid derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Luminescence Property
- Isonicotinic acid complexes were studied for their fluorescence properties, potentially useful in probing microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Electrochromic Behavior
- Polynuclear ruthenium complexes, including those with isonicotinic acid, were investigated for their electrochromic behavior on nanocrystalline SnO2, showing potential in controlling color changes in electrochromic devices (Biancardo et al., 2003).
Molecular Topologies
- Homo- and hetero-metallic molecular topologies using pyridylcarboxylates like isonicotinic acid have been constructed, demonstrating the flexibility of these compounds in synthesizing complex molecular structures (Teo et al., 2004).
Bacterial Growth and Cozymase Synthesis Inhibition
- Fluorinated derivatives of nicotinic acids, such as 5-fluoronicotinic acid, were found to inhibit bacterial growth and cozymase synthesis, indicating their potential as therapeutic agents or in studying bacterial metabolism (Hughes, 1954).
Ortho-C-H Imidation
- 2-Fluoro-5-(trifluoromethyl)aniline was utilized in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, demonstrating the utility of fluorinated compounds in facilitating complex chemical reactions (Wu et al., 2021).
Amide Formation Catalysts
- Derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including fluorinated systems, were synthesized as catalysts for direct amide formation, showing the impact of electron-withdrawing groups like fluorine in enhancing reactivity (Arnold et al., 2008).
Photoredox Catalysis in Fluoromethylation
- Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds highlights the role of fluorine-containing groups in facilitating these reactions (Koike & Akita, 2016).
PET Imaging Agent for Prostate Cancer
- [18F]DCFPyL, a PSMA-based PET imaging agent, was synthesized using fluoronicotinic acid derivatives for detecting prostate cancer (Chen et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFVXARBRBJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209998 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)isonicotinic acid | |
CAS RN |
1227574-99-3 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



